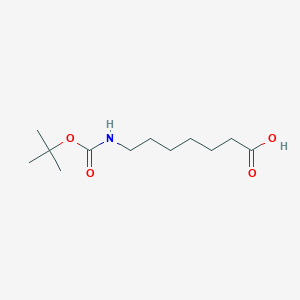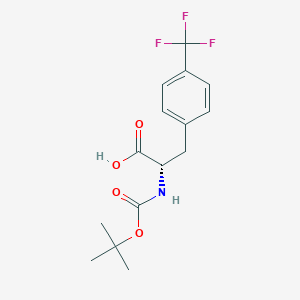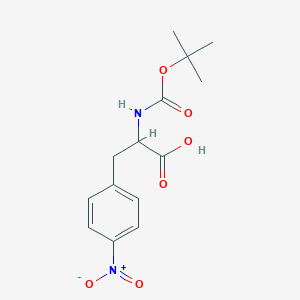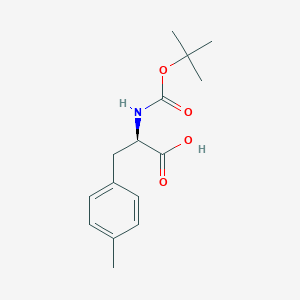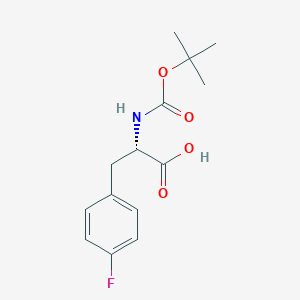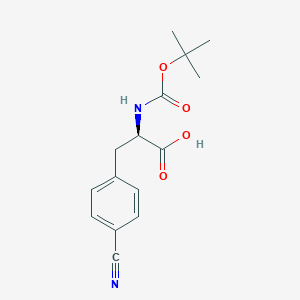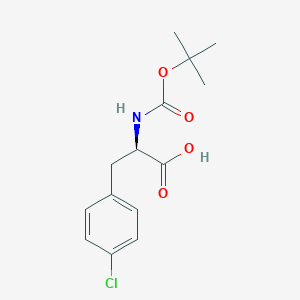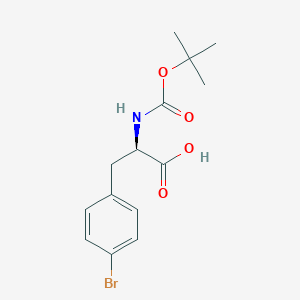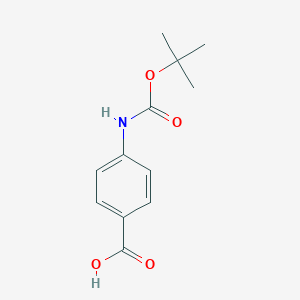
Boc-L-2-Methylphenylalanine
Übersicht
Beschreibung
Boc-L-2-Methylphenylalanine is an off-white to white solid or powder . It is an unnatural amino acid derived from a C-H Activation methodology . The molecular formula is C15H21NO4 and the molecular weight is 279.33 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the specific structural analysis of this compound is not available in the retrieved sources.
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.140±0.06 g/cm3, a melting point of 113°C, a predicted boiling point of 442.5±40.0 °C, a flashing point of 221.4°C, and a vapor pressure of 1.31E-08mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Boc-L-2-Methylphenylalanine is utilized in the synthesis of non-natural amino acids to enhance binding potency, chemical and biological stability, and pharmacokinetic characteristics of peptide-based compounds. Its analogs play a significant role in drug research, including anti-hypertension drugs, enkephalin analogs, endothelin peptide receptor antagonists, and hormone analogs. The synthesis approaches typically involve Boc-diethyl malonate and methyl benzylbromide as starting materials, achieving significant yields and confirmed via techniques like IR, 1H NMR, MS, and optical rotation, indicating its suitability for industrial application and laboratory preparation (Li Xiao, 2008).
Advanced Peptide Synthesis Techniques
This compound is critical in advanced peptide synthesis techniques, such as native chemical ligation, allowing for the efficient synthesis of complex peptides. This process is facilitated by derivatives like erythro-N-Boc-β-mercapto-l-phenylalanine, enabling ligation at the phenylalanine site and applicable to the synthesis of significant peptides (D. Crich & Abhisek Banerjee, 2007).
Bioconjugation and Radiolabeling
In bioconjugation and radiolabeling, derivatives of this compound, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, have been synthesized for use in peptide synthesis. These derivatives allow for the preparation of radiolabeled phenylalanine, which is crucial for developing diagnostic and therapeutic agents (D. Wilbur et al., 1993).
Polymers and Material Science
This compound-based chiral monomers have been polymerized via the reversible addition–fragmentation chain transfer (RAFT) process, resulting in well-defined amino acid-based polymers. These polymers exhibit controlled molecular weight, narrow molecular weight distribution, and precise chain end structure. Their applications extend to pH-responsive materials and potentially to drug delivery systems (Sonu Kumar et al., 2012).
Asymmetric Synthesis
This compound has also been pivotal in asymmetric synthesis, facilitating the production of N-BOC d-phenylalanine intermediates for pharmaceutical applications. Such synthetic routes are essential for rapidly scaling up the production of pharmaceutical intermediates (M. Fox et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Boc-Phe(2-Me)-OH, also known as Boc-2-methyl-L-phenylalanine or Boc-L-2-Methylphenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. The primary targets of Boc-Phe(2-Me)-OH are likely to be the same as those of phenylalanine, which include enzymes involved in protein synthesis and various metabolic pathways .
Mode of Action
It’s known that boc-phe(2-me)-oh can form self-assembled nanostructures, such as nanospheres and nanotubes . These nanostructures can interact with biological targets, potentially altering their function .
Biochemical Pathways
Boc-Phe(2-Me)-OH, as a derivative of phenylalanine, may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver .
Result of Action
Given its ability to form self-assembled nanostructures , it may have potential applications in nanomedicine, such as drug delivery and biomaterials .
Action Environment
The action of Boc-Phe(2-Me)-OH can be influenced by various environmental factors. For instance, the formation of self-assembled nanostructures can be affected by factors such as pH, temperature, and the presence of other molecules
Eigenschaften
IUPAC Name |
(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375788 | |
| Record name | Boc-L-2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114873-05-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



